Bienvenue dans la boutique en ligne BenchChem!

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide

Structural alert Genotoxicity risk Drug-likeness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-2-carboxamide class, bearing a pyrazine-2-carboxamide substituent at the N-phenyl ortho position and a methyl group at the 8-position of the fused bicyclic core. Its core scaffold is shared with several biologically characterized chemotypes, including PI3K p110α inhibitors and Smoothened receptor antagonists such as MS-0022.

Molecular Formula C19H15N5O
Molecular Weight 329.363
CAS No. 1798637-54-3
Cat. No. B2423697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide
CAS1798637-54-3
Molecular FormulaC19H15N5O
Molecular Weight329.363
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=CN=C4
InChIInChI=1S/C19H15N5O/c1-13-5-4-10-24-12-17(22-18(13)24)14-6-2-3-7-15(14)23-19(25)16-11-20-8-9-21-16/h2-12H,1H3,(H,23,25)
InChIKeyOHMJRTAVNXJVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide (CAS 1798637-54-3): Key Compound Profile for Scientific Sourcing


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-2-carboxamide class, bearing a pyrazine-2-carboxamide substituent at the N-phenyl ortho position and a methyl group at the 8-position of the fused bicyclic core . Its core scaffold is shared with several biologically characterized chemotypes, including PI3K p110α inhibitors [1] and Smoothened receptor antagonists such as MS-0022 [2]. The pyrazine-2-carboxamide moiety is a recognized hinge-binding pharmacophore in kinase inhibitor design, distinguishing this compound from simpler amide analogs within the imidazo[1,2-a]pyridine family [1].

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Blindly Substitute for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide


Within the imidazo[1,2-a]pyridine family, minor structural variations produce profound shifts in target engagement, physicochemical properties, and in vivo stability. For example, the prototype PI3K p110α inhibitor 'compound 4' (an imidazo[1,2-a]pyridine derivative) exhibited potent enzymatic inhibition (IC50 0.0028 µM) but was unstable in solution and ineffective in vivo, while its thiazole-modified analog 'compound 12' retained potency (IC50 0.0028 µM) and gained >100-fold selectivity over other PI3K isoforms [1]. Separately, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) achieved Smoothened pathway inhibition at low nM concentrations (IC50 440 nM in Shh-L2 cells) [2], but its 2-bromobenzamide group carries a distinct pharmacological profile and potential toxicophore liability absent in the target compound. The pyrazine-2-carboxamide substituent in the target compound introduces additional hydrogen-bonding capacity and altered electron distribution that can re-direct kinase selectivity, alter metabolic stability, and change solubility—making it non-interchangeable with other amide-substituted imidazo[1,2-a]pyridines without confirmatory target-specific data [3].

Quantitative Differentiation Evidence for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide vs. Closest Analogs


Structural Absence of Mutagenic Bromine: Pyrazine-2-Carboxamide vs. 2-Bromobenzamide (MS-0022)

The closest characterized analog, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), contains an aryl bromide substituent on the benzamide ring. Aryl bromides are recognized structural alerts for mutagenicity and can generate reactive intermediates via cytochrome P450-mediated dehalogenation. The target compound replaces the entire 2-bromobenzamide group with a pyrazine-2-carboxamide, eliminating this toxicophore. MS-0022 has a molecular weight of 406.28 g/mol (C21H16BrN3O), while the target compound is 329.36 g/mol (C19H15N5O), representing a 19% reduction in molecular weight that improves ligand efficiency metrics [1]. No quantitative Ames or hERG data are publicly available for either compound; this differential is structurally inferred but not experimentally confirmed in a direct head-to-head assay.

Structural alert Genotoxicity risk Drug-likeness

Pyrazine Hinge-Binder vs. But-2-Enamide: Predicted Kinase Engagement Differentiation

The target compound carries a pyrazine-2-carboxamide group, a well-established ATP-competitive kinase hinge-binding motif. By contrast, (E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide (CAS 1799256-11-3) features a but-2-enamide side chain lacking the heteroaromatic nitrogen geometry required for canonical hinge hydrogen bonding with the kinase backbone . In the PI3K p110α inhibitor series, imidazo[1,2-a]pyridine derivatives with heterocyclic amide substituents (e.g., thiazole derivative 12) achieved IC50 values of 0.0028 µM and >100-fold selectivity over other class I PI3K isoforms, whereas simpler amide analogs showed significantly weaker activity [1]. Although no direct kinase profiling of the target compound is publicly available, the presence of the pyrazine ring is expected to confer engagement with a different kinase selectivity profile compared to non-heterocyclic amide analogs, based on standard pharmacophore principles.

Kinase selectivity Hinge-binding motif Pharmacophore

Solution Stability Advantage: Pyrazine-2-Carboxamide Scaffold vs. Literature-Unstable Imidazo[1,2-a]pyridine p110α Inhibitors

A known liability in the imidazo[1,2-a]pyridine class is solution instability, as documented for the p110α inhibitor 'compound 4,' which was potent in enzymatic assays but unstable in solution and ineffective in vivo [1]. The substituent identity at the 2-carboxamide position critically influences stability. The target compound incorporates an electron-deficient pyrazine ring at the carboxamide, which, by analogy to the stabilization achieved through heteroaryl substitution in the same chemical series, is expected to provide enhanced solution stability relative to the unstable phenyl-substituted prototype. However, no accelerated stability study or forced degradation data for this specific compound are publicly available; this inference is drawn entirely from class-level SAR trends and requires experimental confirmation.

Compound stability Solution degradation Assay reproducibility

Ortho-Phenyl Substitution Pattern vs. Para-Substituted Analog MS-0022: Potential for Divergent Polypharmacology

The target compound features an ortho-phenyl linkage between the imidazo[1,2-a]pyridine core and the pyrazine carboxamide. In contrast, MS-0022 uses a para-phenyl linkage to the 2-bromobenzamide [1]. This positional difference alters the three-dimensional orientation of the terminal amide group relative to the fused core. In the Hedgehog pathway antagonist series, para-substituted MS-0022 achieved an Shh-L2 IC50 of 440 nM . The ortho connectivity in the target compound will present a different pharmacophoric geometry to biological targets. While no target engagement data are available for the ortho-substituted pyrazine analog, the principle of positional SAR is well-established: ortho, meta, and para isomers of the same chemotype routinely display >10-fold differences in potency and distinct selectivity profiles across target panels.

Positional isomerism Target engagement Polypharmacology

Recommended Application Scenarios for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide Based on Scaffold Evidence


Kinase-Focused HTS Library Enrichment with a Structurally Distinct Hinge-Binding Chemotype

The pyrazine-2-carboxamide group is a validated ATP-competitive kinase hinge-binding motif, as demonstrated by the HPK1 inhibitor patent series (WO2023001794A1) that claims substituted pyrazine-2-carboxamides with IC50 values in the nanomolar range [1]. Including this compound in a kinase-focused screening library provides coverage of an imidazo[1,2-a]pyridine scaffold with an ortho-phenyl pyrazine carboxamide geometry that is underrepresented relative to para-substituted congeners like MS-0022. This structural uniqueness increases the probability of identifying hits against kinases not addressed by more common chemotypes.

Negative Control or Orthogonal Chemotype for Smoothened/SHH Pathway Studies

MS-0022 is a well-characterized Smoothened antagonist (Shh-L2 IC50 = 440 nM) with a para-phenyl linkage [1]. The target compound, with its ortho-phenyl pyrazine carboxamide and absence of the bromobenzamide pharmacophore, is structurally unsuitable for potent SMO engagement and may serve as a chemically matched negative control in Hedgehog pathway assays, enabling discrimination between SMO-dependent and SMO-independent cellular effects of imidazo[1,2-a]pyridine derivatives.

Scaffold-Hopping Starting Point for PI3K or HPK1 Inhibitor Programs

Imidazo[1,2-a]pyridine-2-carboxamides have produced potent PI3K p110α inhibitors (e.g., compound 12, IC50 = 0.0028 µM, >100-fold selective) [1], and pyrazine-2-carboxamides are claimed as HPK1 inhibitors [2]. The target compound merges both features—an imidazo[1,2-a]pyridine core with a pyrazine-2-carboxamide substituent—making it a logical starting scaffold for medicinal chemistry programs targeting either PI3K isoforms or HPK1, where SAR exploration of the 8-methyl and ortho-phenyl positions could rapidly yield potent and selective leads.

Physicochemical Property Benchmarking for Imidazo[1,2-a]pyridine Library Design

With a molecular weight of 329.36 g/mol, cLogP estimated at ~2.8, and 5 hydrogen bond acceptors, the target compound occupies favorable oral drug-like chemical space (Lipinski compliant). It can serve as a reference point for property-driven library design within imidazo[1,2-a]pyridine-2-carboxamide series, particularly when comparing the impact of amide substituent variations (pyrazine vs. phenyl vs. alkene) on solubility, permeability, and metabolic stability [1].

Quote Request

Request a Quote for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.